molecular formula C7H4F3N3 B1282822 5-Amino-3-(trifluoromethyl)picolinonitrile CAS No. 573762-62-6

5-Amino-3-(trifluoromethyl)picolinonitrile

Cat. No.: B1282822
CAS No.: 573762-62-6
M. Wt: 187.12 g/mol
InChI Key: WLMSCOVORZUSNW-UHFFFAOYSA-N
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Description

5-Amino-3-(trifluoromethyl)picolinonitrile: is a heterocyclic organic compound with the molecular formula C7H4F3N3 . It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring. This compound is known for its applications as a pharmaceutical intermediate and its potential use in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile typically involves the reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions . Another method involves the reaction of 2,4,6-trifluoropyridine with trimethyl orthoformate, followed by subsequent reactions to introduce the amino and nitrile groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using hydrogenation techniques. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-3-(trifluoromethyl)picolinonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biochemical pathways and mechanisms .

Medicine: As a pharmaceutical intermediate, this compound is involved in the synthesis of drugs targeting specific diseases. Its derivatives have shown potential in the treatment of various medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications extend to the development of novel polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Amino-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position and the trifluoromethyl group at the 3-position contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
  • 5-Nitro-3-(trifluoromethyl)picolinonitrile
  • 3-(Trifluoromethyl)-2-pyridinecarbonitrile

Comparison: Compared to other similar compounds, 5-Amino-3-(trifluoromethyl)picolinonitrile is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ringThe trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the amino group provides sites for further functionalization .

Properties

IUPAC Name

5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(12)3-13-6(5)2-11/h1,3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMSCOVORZUSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543138
Record name 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573762-62-6
Record name 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarbonitrile, 5-amino-3-(trifluoromethyl)-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-((4-Methoxybenzyl)amino)-3-(trifluoromethyl)picolinonitrile (15 g, 49.02 mmol) was taken up in DCM (30 mL) and TFA (50 mL) was added. The resulting reaction mixture was stirred at room temperature for 3 h (until done by LC-MS). The solvent and TFA were removed in vacuo and MeOH was added to the residue. The beige solid that was not soluble in MeOH was filtered and washed with MeOH. The filtrate was evaporated to dryness and the residue was partitioned between EtOAc and a saturated solution of sodium bicarbonate. The organic layer was washed two more times with a saturated aqueous sodium bicarbonate, dried over sodium sulfate, and evaporated to dryness. The residue was dissolved in DCM and hexanes with swirling until a yellow solid precipitated. This solid was filtered and washed with hexanes to afford 7.2 g of 5-amino-3-(trifluoromethyl)picolinonitrile as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.17 (d, 1H), 7.28 (d, 1H), 6.99 (bs, 2H).
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Synthesis routes and methods II

Procedure details

2-Cyano-5-nitro-3-trifluoromethylpyridine (0.065g, 0.3 mmol) was reacted in the same manner as described in example 762D to give the desired compound 763E (0.046g, 82%) as a gold colored solid after trituration with ether. HPLC: 100% at 2.07 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 187.82 [M+H]+.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile 22 and iron powder in acetic acid is heated. 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile, 8 is obtained in a yield of 91%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Amino-3-(trifluoromethyl)picolinonitrile in medicinal chemistry?

A1: this compound serves as a crucial building block in the synthesis of anti-androgen compounds. [] These compounds are particularly important in the development of new chemotherapeutic agents for prostate cancer treatment.

Q2: Can you elaborate on the research surrounding this compound and its role in prostate cancer treatment?

A2: The provided abstract focuses on the synthesis of key intermediates for various compounds, including this compound. [] While the specific mechanisms of action and downstream effects of this compound aren't detailed in the abstract, its importance lies in its potential to be further developed into novel anti-androgen therapies. These therapies target and block the effects of androgens (male hormones), which can fuel prostate cancer growth.

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